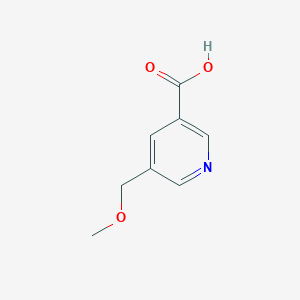

5-(Methoxymethyl)pyridine-3-carboxylic acid

Description

Contextual Significance within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are organic compounds that have a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring a nitrogen heterocycle scaffold. The presence of the nitrogen atom in the ring imparts unique chemical and physical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a common motif in many biologically active compounds, including pharmaceuticals, vitamins, and alkaloids.

Overview of Research Trajectories for Pyridine Carboxylic Acid Derivatives

Pyridine carboxylic acids, particularly nicotinic acid and its derivatives, are a focal point of extensive research due to their diverse biological activities. researchgate.net Scientific exploration into this class of compounds has led to the development of agents with a wide array of potential therapeutic applications.

Key research areas for nicotinic acid derivatives include:

Analgesic and Anti-inflammatory Agents: Studies have been conducted on newly synthesized derivatives of nicotinic acid, revealing that certain substitutions on the pyridine ring can lead to significant analgesic and anti-inflammatory effects. nih.gov

Antioxidant Activity: Researchers have synthesized substituted pyridinyl 1,3,4-oxadiazole (B1194373) derivatives from nicotinic acid that have demonstrated in vitro antioxidant properties. researchgate.net

Cardiovascular Applications: Nicotinic acid itself is a well-known agent for treating dyslipidemia. nih.gov Research continues to explore derivatives that may offer improved efficacy or reduced side effects. nih.gov

Dermatological Applications: Nicotinamide (B372718), a related derivative, is used in cosmetics to address skin aging and pigmentation. mdpi.com

Table 1: Research on Nicotinic Acid Derivatives and Their Potential Applications

| Derivative Class | Potential Application | Research Findings |

|---|---|---|

| 2-Substituted Phenyl Derivatives | Analgesic and Anti-inflammatory | Certain compounds showed significant activity compared to reference drugs. nih.gov |

| Substituted Pyridinyl 1,3,4-Oxadiazoles | Antioxidant | Compounds with electron-donating groups exhibited higher antioxidant activity. researchgate.net |

| General Nicotinic Acid Scaffolds | Cardiovascular Disease | Used as a basis for developing new drugs targeting enzymes involved in cardiovascular disease. nih.gov |

Strategic Importance as a Synthetic Intermediate

Substituted pyridine carboxylic acids are valuable intermediates in organic synthesis. The functional groups on the pyridine ring, such as the carboxylic acid and in this specific case, the methoxymethyl group, provide reactive sites for further chemical modifications. This allows for the construction of more complex molecular architectures.

While the direct application of 5-(Methoxymethyl)pyridine-3-carboxylic acid as a synthetic intermediate is not widely documented, the strategic importance of closely related structures is well-established. For instance, the isomeric compound, 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid, is a key intermediate in the synthesis of the herbicide Imazamox. chemicalbook.comgoogle.com This highlights the potential of the 5-(methoxymethyl)pyridine scaffold in the development of agrochemicals. The carboxylic acid group at the 3-position and the methoxymethyl group at the 5-position of the title compound offer distinct points for chemical manipulation, making it a potentially versatile building block for creating a variety of targeted molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid |

| Nicotinic Acid |

| Imazamox |

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOLVYVVGFTNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxymethyl Pyridine 3 Carboxylic Acid

Established Synthetic Pathways and Mechanistic Analysis

The synthesis of 5-(Methoxymethyl)pyridine-3-carboxylic acid has been approached through several well-documented, multi-step pathways that prioritize yield and purity. These methods rely on the strategic functionalization of readily available pyridine (B92270) derivatives.

Multi-Step Synthesis from Readily Available Precursors

Two primary pathways have been established for the synthesis of the target compound.

One prominent method begins with 5-methyl-2,3-pyridinedicarboxylic acid or its derivatives. This process involves a photochlorination step to convert the methyl group into a chloromethyl group, which is then treated with an alkali metal methoxide (B1231860), such as sodium methoxide, to yield the desired 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid. google.com

A second significant pathway starts from 5,6-disubstituted-3-methylpyridines. This route proceeds by converting the precursor into a [(5,6-dicarboxy-3-pyridyl)methyl]trimethylammonium bromide intermediate. This quaternary ammonium (B1175870) salt is then reacted with sodium methoxide in methanol (B129727), followed by hydrolysis and acidification, to produce 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid. google.com This method has been a focus for industrial-scale production and subsequent optimization. google.com

Regioselective Functionalization Strategies

Achieving the correct substitution pattern on the pyridine ring is critical, and both established methods employ effective regioselective strategies.

In the pathway starting from 5-methyl-2,3-pyridinedicarboxylic acid, regioselectivity is controlled by the inherent reactivity of the starting material. The photochlorination reaction selectively targets the methyl group at the 5-position, as it is the most reactive site for free-radical halogenation on the pyridine ring under these conditions. google.com

In the alternative pathway, the synthesis design inherently ensures the desired regiochemistry. The starting 3-methylpyridine (B133936) derivative already possesses the correct carbon skeleton. The subsequent transformations focus on functionalizing the methyl group at the 3-position (which becomes the 5-position of the final dicarboxylic acid product) without altering the substitution pattern of the ring itself. google.com In some variations, selective substitution at the 6-position of a di-substituted pyridine ring can be achieved by using specific nucleophiles and solvents to direct the reaction. nih.gov

Optimization of Reaction Conditions and Yields

It was found that conducting the methoxylation step in a mixed methanol/water solvent system under pressure at temperatures between 80°C and 105°C significantly improves the process. google.com The use of a closed reaction vessel allows the pressure to build, which can enhance reaction rates. google.com The molar ratio of the base (a mixture of methoxide and hydroxide) to the ammonium salt intermediate is also a critical factor, with an optimal ratio of approximately 4.5-6:1 being identified for maximizing yield. google.com

For the photochlorination pathway, optimization involves controlling the reaction temperature, typically between 70°C and 200°C, and the duration of the UV irradiation to achieve a desired conversion rate, often aimed at 15-25% to manage selectivity and by-product formation. google.com The subsequent methoxylation step is optimized by using a 1.0-2.5 molar excess of alkali metal methoxide at temperatures between 50°C and 150°C. google.com

| Pathway | Parameter | Conventional Condition | Optimized Condition | Reference |

|---|---|---|---|---|

| Ammonium Salt Intermediate | Temperature | 120°C to 180°C | 80°C to 105°C | google.com |

| Ammonium Salt Intermediate | Pressure | Atmospheric | 1.03 to 3.50 bar | google.com |

| Ammonium Salt Intermediate | Solvent | Methanol | Methanol / Water Mixture | google.com |

| Ammonium Salt Intermediate | Base Ratio (Base:Substrate) | Variable | ~4.5-6:1 | google.com |

| Photochlorination | Temperature | 50°C to 250°C | 70°C to 200°C | google.com |

| Photochlorination | Methoxide Molar Excess | >1 | 1.0 to 2.5 | google.com |

Novel Approaches in Synthetic Access

While established methods are robust, research continues into novel synthetic routes that offer greater efficiency and align with the principles of sustainable chemistry.

Catalytic Synthesis Routes for Enhanced Efficiency

Dedicated catalytic routes for the direct synthesis of this compound are not extensively detailed in the reviewed literature. However, the broader field of pyridine synthesis and functionalization is rich with catalytic methods that represent a promising frontier. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the C-H activation and functionalization of pyridine rings. beilstein-journals.orgrsc.orgresearchgate.net These methods allow for the direct introduction of functional groups onto the pyridine core, potentially shortening synthetic sequences and improving atom economy. beilstein-journals.org

For instance, palladium-catalyzed C-H functionalization can be directed to specific positions on the pyridine ring through the use of directing groups. rsc.org Applying such a strategy could, in principle, enable the direct methoxymethylation of a pyridine-3-carboxylic acid precursor, bypassing multiple activation and functionalization steps. While specific applications to this target molecule are still emerging, these catalytic C-H functionalization techniques represent a key area for future research to enhance synthetic efficiency. beilstein-journals.orgnih.gov

Principles of Green Chemistry in Compound Preparation

The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. ijarsct.co.inrasayanjournal.co.in In the context of this compound synthesis, this involves several key considerations.

Efforts to improve existing processes align with green chemistry goals, such as the optimization that allows for lower reaction temperatures and the avoidance of certain hazardous solvents. google.com The shift from toxic organic solvents to more benign systems, like the methanol/water mixture, is a significant step. google.comijarsct.co.in

Future green approaches could involve the use of biocatalysts or enzyme-mediated reactions, which operate under mild conditions and exhibit high selectivity. ijarsct.co.in Other techniques gaining traction in the synthesis of pyridine derivatives include microwave-assisted synthesis and solvent-free reaction conditions, which can drastically reduce reaction times, energy consumption, and waste generation. rasayanjournal.co.in The development of catalytic systems, especially those using earth-abundant metals like iron, also represents a sustainable alternative to traditional stoichiometric reagents. rsc.org

Flow Chemistry Applications in Compound Synthesis

The application of flow chemistry, utilizing continuous-flow microreactors, presents a modern and efficient approach to the synthesis of complex molecules, including pyridine derivatives. While specific literature detailing the flow synthesis of this compound is not extensively available, the principles and demonstrated successes in the synthesis of related pyridine carboxylic acids and nicotinamide (B372718) derivatives provide a strong basis for its potential application.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety for handling hazardous intermediates, and the potential for streamlined multi-step syntheses. These benefits are particularly relevant for the synthesis of functionalized pyridines, which can involve exothermic reactions or unstable intermediates.

Research in the field has demonstrated the successful use of continuous-flow systems for various reactions pertinent to the synthesis of pyridine derivatives. For instance, enzymatic catalysis in continuous-flow microreactors has been employed for the green and concise synthesis of nicotinamide derivatives. In one such study, Novozym® 435 was used to catalyze the amidation of methyl nicotinate (B505614) derivatives, achieving high product yields in significantly shorter reaction times compared to batch processes.

Furthermore, the N-oxidation of pyridine derivatives, a common step in the functionalization of the pyridine ring, has been successfully and safely performed in packed-bed microreactors. Utilizing a titanium silicalite (TS-1) catalyst with hydrogen peroxide, this method provides a safer and more efficient alternative to traditional batch oxidations, which can be hazardous. The ability to perform such reactions in a continuous manner opens up possibilities for integrating them into a multi-step flow synthesis of more complex molecules like this compound.

The table below summarizes findings from studies on the flow synthesis of related pyridine derivatives, illustrating the types of reactions, conditions, and outcomes that could be extrapolated for the synthesis of this compound.

Table 1: Examples of Flow Chemistry Applications in the Synthesis of Pyridine Derivatives

| Product Class | Reaction Type | Catalyst/Reagents | Reactor Type | Residence Time | Temperature (°C) | Yield (%) |

| Nicotinamide Derivatives | Enzymatic Amidation | Novozym® 435, tert-amyl alcohol | Continuous-flow microreactor | 35 min | 50 | 81.6–88.5% |

| Pyridine N-oxides | N-Oxidation | Titanium silicalite (TS-1), H₂O₂ | Packed-bed microreactor | Not specified | Not specified | Up to 99% |

These examples underscore the potential of flow chemistry to enable safer, more efficient, and scalable synthetic routes to this compound and its analogues. The precise control over reaction parameters afforded by microreactor technology could lead to improved yields and purity while minimizing the formation of byproducts.

Chemical Reactivity and Transformation Mechanisms of 5 Methoxymethyl Pyridine 3 Carboxylic Acid

Carboxylic Acid Moiety Reactivity

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, decarboxylation, and conversion to more reactive acyl derivatives.

The conversion of the carboxylic acid group of 5-(Methoxymethyl)pyridine-3-carboxylic acid into esters and amides is fundamental to its derivatization.

Esterification is typically an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. researchgate.net For pyridine (B92270) carboxylic acids, the reaction can be carried out with an alcohol in the presence of a strong acid catalyst, which also protonates the pyridine nitrogen, influencing the electronic properties of the molecule. google.com The reaction rate and equilibrium position are influenced by several factors, including the structure of the alcohol, temperature, and the removal of water to drive the reaction to completion. researchgate.netjptcp.com While specific kinetic and thermodynamic data for the esterification of this compound are not extensively detailed, the principles of Fischer esterification apply. The process is reversible and subject to thermodynamic equilibrium. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine. This transformation is often more challenging than esterification and typically requires activation of the carboxylic acid or the use of coupling agents to proceed efficiently. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and results in an equilibrium mixture. Catalytic methods, for instance using Nb₂O₅ as a reusable Lewis acid catalyst, can facilitate the direct reaction by activating the carbonyl group of the carboxylic acid. researchgate.net Alternatively, multi-component condensation reactions can be employed. An organophosphorus-catalyzed three-component reaction of a carboxylic acid, an amine, and a pyridine N-oxide can generate 2-amidopyridines, showcasing a method that combines amide synthesis and activation. nih.gov Another approach involves photochemical amidation, where agents like pyridine-CBr₄ can activate the carboxylic acid under irradiation. researchgate.net

Interactive Data Table: Typical Conditions for Esterification and Amidation

| Reaction | Reagents & Catalysts | Typical Conditions | Purpose |

|---|---|---|---|

| Esterification | Alcohol (e.g., Butanol), Strong Acid (e.g., H₂SO₄) | Reflux temperature; removal of water | Forms the corresponding ester. google.com |

| Direct Amidation | Amine, Lewis Acid Catalyst (e.g., Nb₂O₅) | High temperature | Forms the corresponding amide. researchgate.net |

| Coupling Agent Amidation | Amine, Coupling Reagent (e.g., DCC, EDC) | Room temperature | Efficient amide formation under mild conditions. |

| Photochemical Amidation | Amine, Pyridine-CBr₄ | LED (370 nm) or sunlight irradiation | Forms amides via photoactivation. researchgate.net |

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The ease of decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Acids with the carboxyl group at the 2- or 4-position decarboxylate more readily due to the ability of the electron-withdrawing ring nitrogen to stabilize the negative charge that develops on the ring in the transition state.

For 3-pyridinecarboxylic acids, like the title compound, decarboxylation is significantly more difficult. mdma.ch This is because the nitrogen atom is not in a position to directly stabilize the intermediate carbanion through resonance. Consequently, harsh conditions such as very high temperatures are generally required. mdma.ch Studies on substituted 2-pyridinecarboxylic acids have shown that electron-withdrawing groups can influence the rate of decarboxylation. While specific pathways for this compound are not detailed, it is expected to be relatively stable to decarboxylation under moderate conditions. mdma.chnih.gov

Interactive Data Table: Decarboxylation of Pyridinecarboxylic Acids

| Compound | Position of -COOH | Relative Ease of Decarboxylation | Typical Conditions |

|---|---|---|---|

| Picolinic Acid | 2 | High | Heating in solvent. |

| Nicotinic Acid | 3 | Low | High temperatures required. mdma.ch |

| Isonicotinic Acid | 4 | High | Heating in solvent. |

| 2-Pyridone-3-carboxylic acids | 3 | Moderate | Reflux in toluene (B28343) with K₂CO₃. nih.gov |

A common strategy to enhance the reactivity of the carboxylic acid is to convert it into an acyl halide, most commonly an acyl chloride. libretexts.org This is achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or a proton scavenger like pyridine. wikipedia.orglibretexts.orgstackexchange.com

The resulting acyl halide, 5-(methoxymethyl)pyridine-3-carbonyl chloride, is a highly reactive intermediate. The carbonyl carbon is very electrophilic, making it susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions. libretexts.orglibretexts.org This provides a versatile route to a variety of carboxylic acid derivatives.

Hydrolysis: Reacts rapidly, often violently, with water to regenerate the parent carboxylic acid. libretexts.org

Alcoholysis: Reacts with alcohols to form esters, often in the presence of a base like pyridine to neutralize the HCl byproduct. libretexts.org

Aminolysis: Reacts with ammonia, primary amines, or secondary amines to form amides. libretexts.org This reaction is typically fast and high-yielding.

Interactive Data Table: Reagents for Acyl Halide Formation

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. wikipedia.orglibretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Gaseous byproducts; reaction can be catalyzed by DMF. libretexts.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | POCl₃ is a high-boiling liquid that can complicate purification. wikipedia.org |

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack, especially when activating groups are present or when the nitrogen is oxidized.

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is significantly more difficult than on benzene. wikipedia.orgutexas.edu The ring nitrogen deactivates the system towards attack by electrophiles. Furthermore, under the strongly acidic conditions often used for SₑAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. wikipedia.org

For this compound, the ring is further influenced by two substituents:

-COOH at C3: This is a deactivating, meta-directing group.

-CH₂OCH₃ at C5: The methoxymethyl group is a weakly activating, ortho-, para-directing group.

The combined effect is a highly deactivated ring. Electrophilic attack, if it were to occur under forcing conditions, would be directed to the positions least deactivated. The -COOH group directs to C5 (already substituted) and C1 (the nitrogen atom). The -CH₂OCH₃ group directs to C4 and C6. Therefore, any potential electrophilic substitution would likely be very low-yielding and favor positions 4 or 6. Direct electrophilic substitution on this substrate is generally considered impractical. wikipedia.org

A powerful strategy to modify the pyridine ring is through the formation of a pyridine N-oxide. arkat-usa.org Oxidation of the pyridine nitrogen with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding N-oxide. arkat-usa.org This transformation fundamentally alters the ring's electronic properties. scripps.edu

The N-oxide group has two major effects:

It donates electron density into the ring through resonance, activating the 2- and 4-positions towards electrophilic attack. wikipedia.orgyoutube.com

It strongly activates the 2- and 4-positions for nucleophilic aromatic substitution (SₙAr), often following activation of the oxygen atom by an electrophile (e.g., POCl₃, Ac₂O). scripps.edu

For this compound N-oxide, the 2-, 4-, and 6-positions become activated for nucleophilic attack. This allows for the introduction of various nucleophiles (e.g., halides, amines, alkoxides) onto the pyridine ring, a transformation not possible through direct substitution on the parent pyridine. arkat-usa.orgnih.gov Following the substitution reaction, the N-oxide can be deoxygenated (e.g., with PCl₃ or H₂/Pd) to restore the pyridine ring, providing a versatile synthetic route to otherwise inaccessible substituted pyridines. arkat-usa.org

Interactive Data Table: Reactivity of Pyridine vs. Pyridine N-Oxide

| Reaction Type | Pyridine Ring | Pyridine N-Oxide Ring |

|---|---|---|

| Electrophilic Substitution | Highly deactivated, reacts at C3 under harsh conditions. wikipedia.org | Activated, reacts at C4. wikipedia.orgyoutube.com |

| Nucleophilic Substitution | Unreactive unless a good leaving group and strong activating groups are present. nih.gov | Activated, reacts at C2 and C4 after O-activation. scripps.edu |

Directed Ortho Metalation (DoM) Strategies for Ring Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. wikipedia.org In the case of this compound, several functional groups can potentially direct the metalation: the carboxylic acid at C3, the methoxymethyl group at C5, and the pyridine nitrogen atom itself.

The relative directing ability of these groups determines the regiochemical outcome of the reaction. The carboxylic acid group is a powerful DMG, typically directing metalation to the C4 position. The pyridine nitrogen generally directs lithiation to the C2 position, while the methoxymethyl group could direct to the C4 or C6 positions. However, the acidity of the carboxylic proton means it will be deprotonated first by the organolithium base, forming a lithium carboxylate. This in-situ-formed carboxylate is still a potent DMG and, in conjunction with the methoxymethyl group, would strongly favor metalation at the C4 position. Metalation at C2, directed by the pyridine nitrogen, is a competing pathway. The highly hindered base, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is often used in pyridine systems to favor deprotonation over nucleophilic addition to the ring. uwindsor.ca

The resulting C4-lithiated species is a versatile nucleophile that can react with a wide array of electrophiles, introducing new substituents onto the pyridine ring.

Table 1: Influence of Directing Groups on Ortho Metalation of this compound

| Directing Group (DMG) | Position | Predicted Site of Metalation | Comments |

|---|---|---|---|

| Carboxylic Acid (-COOH) | C3 | C4 | Strong director. Forms lithium carboxylate in situ. |

| Pyridine Nitrogen | N1 | C2 | Directs to the adjacent position. |

This interactive table summarizes the potential regiochemical outcomes of Directed Ortho Metalation based on the directing groups present in the molecule.

Methoxymethyl Side Chain Transformations

The methoxymethyl group at the C5 position is not merely a passive substituent; it can undergo a variety of chemical transformations, allowing for further diversification of the molecule's structure.

Cleavage and Derivatization Reactions of the Ether Linkage

The ether linkage of the methoxymethyl group can be cleaved under various conditions to reveal the corresponding hydroxymethyl group (5-(hydroxymethyl)pyridine-3-carboxylic acid). This transformation is a key step in synthetic pathways where the methoxymethyl group is used as a protecting group for the more reactive alcohol functionality. wikipedia.org

Cleavage is typically achieved using strong Brønsted acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI). wikipedia.orgnih.gov The mechanism involves protonation or coordination of the Lewis acid to the ether oxygen, making the methylene (B1212753) carbon more electrophilic and susceptible to nucleophilic attack by a halide or other nucleophile present in the reaction mixture. For example, reaction with HBr would yield 5-(bromomethyl)pyridine-3-carboxylic acid. This halomethyl derivative is itself a useful intermediate, capable of undergoing nucleophilic substitution reactions to introduce a wide range of functional groups.

A milder method for the deprotection of methoxymethyl (MOM) ethers involves the use of trimethylsilyl triflate (TMSOTf) in the presence of 2,2′-bipyridyl, which proceeds under non-acidic conditions. nih.govrsc.org

Table 2: Reagents for Cleavage of the Methoxymethyl Ether Linkage

| Reagent(s) | Conditions | Product Type |

|---|---|---|

| Boron trichloride (BCl₃) | Anhydrous CH₂Cl₂, low temperature (-78 °C) | 5-(Hydroxymethyl)pyridine-3-carboxylic acid |

| Hydrogen Bromide (HBr) | Acetic acid, heat | 5-(Bromomethyl)pyridine-3-carboxylic acid |

| Trimethylsilyl Triflate (TMSOTf), 2,2′-Bipyridyl | CH₂Cl₂ or CH₃CN | 5-(Hydroxymethyl)pyridine-3-carboxylic acid |

This interactive table outlines common reagents and the resulting products from the cleavage and derivatization of the methoxymethyl group.

Oxidation and Reduction Reactions of the Methoxy (B1213986) Group

The methylene (-CH₂-) portion of the methoxymethyl side chain is susceptible to oxidation. Strong oxidizing agents can convert this group into a carbonyl functionality. For instance, oxidation of methylene groups adjacent to aromatic rings can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), potentially leading to the formation of an ester, which could be subsequently hydrolyzed to a carboxylic acid. nih.govgoogle.com This would transform the 5-(methoxymethyl) substituent into a 5-carboxy group, yielding pyridine-3,5-dicarboxylic acid. The specific outcome depends on the reaction conditions and the oxidant used.

Reduction of the methoxymethyl group is less common but could theoretically be achieved through hydrogenolysis. This reaction would cleave the carbon-oxygen bond, potentially converting the methoxymethyl group into a simple methyl group (5-methylpyridine-3-carboxylic acid). This typically requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, though such reactions on this specific substrate are not widely documented.

Table 3: Potential Oxidation Reactions of the Methoxymethyl Side Chain

| Reagent | Potential Product | Reaction Type |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Pyridine-3,5-dicarboxylic acid | Oxidation |

This interactive table shows potential outcomes from the oxidation of the methoxymethyl group.

Role as a Transient Protecting Group in Sequential Syntheses

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols in multi-step organic synthesis due to its stability under a range of conditions, including strongly basic, nucleophilic, and weakly acidic environments. wikipedia.orgnih.gov In the context of this compound, the methoxymethyl group effectively masks a 5-hydroxymethyl functionality.

This protective role is crucial in synthetic sequences that require modification of the pyridine ring or the carboxylic acid group under conditions that would be incompatible with a free primary alcohol. For example, if a nucleophilic aromatic substitution or a cross-coupling reaction were to be performed at another position on the pyridine ring, the methoxymethyl group would remain intact. Once the desired transformations on the ring are complete, the MOM group can be selectively removed under specific acidic conditions (as described in section 3.3.1) to unmask the hydroxymethyl group for further reactions. organic-chemistry.org This strategy of protection and deprotection allows for a logical and efficient construction of complex pyridine derivatives.

Table 4: The Methoxymethyl Group in a Hypothetical Synthetic Sequence

| Step | Reaction | Role of Methoxymethyl Group |

|---|---|---|

| 1 | Halogenation of the pyridine ring (e.g., at C4) | Stable protecting group |

| 2 | Suzuki or Stille cross-coupling at C4 | Stable protecting group |

This interactive table illustrates the utility of the methoxymethyl group as a transient protecting group in a multi-step synthesis.

Derivatization and Analogue Synthesis for Advanced Chemical Research

Synthesis of Substituted Pyridine-3-carboxylic Acid Derivatives

The carboxylic acid functional group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives such as amides, esters, and hydrazides. These derivatives are not only important compounds in their own right but also act as key intermediates for further functionalization of the pyridine (B92270) core.

The conversion of 5-(methoxymethyl)pyridine-3-carboxylic acid into its corresponding amides, esters, and hydrazides is a fundamental step in its chemical elaboration. These derivatives are pivotal building blocks for constructing more complex molecules.

Esters: Esterification of nicotinic acid and its derivatives is a standard and efficient process. ebi.ac.uk Typically, the methyl or ethyl ester of this compound can be synthesized via Fischer esterification. This involves refluxing the carboxylic acid in the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or using reagents like thionyl chloride (SOCl₂). derpharmachemica.com These esters, particularly the methyl and ethyl variants, are valuable intermediates for purification and subsequent reactions, such as reduction or conversion to amides and hydrazides. nih.gov

Amides: Amides are synthesized from this compound through several reliable methods. A common approach involves the activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with a primary or secondary amine. Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride, which then readily reacts with an amine. A modern and efficient three-component condensation method using an organophosphorus catalyst can unite an amine, a carboxylic acid, and a pyridine N-oxide to form 2-amidopyridines, showcasing advanced synthetic strategies. nih.gov Another approach involves the direct reaction of the corresponding ester with an amine, sometimes facilitated by specific catalysts. nih.gov These amide derivatives are crucial as the amide bond can act as a directing group in subsequent C-H functionalization reactions. researchgate.net

Hydrazides: Nicotinic acid hydrazides are significant precursors in the synthesis of various heterocyclic compounds. The synthesis of 5-(methoxymethyl)nicotinohydrazide is typically achieved by the hydrazinolysis of the corresponding methyl or ethyl ester. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent. This straightforward conversion produces the hydrazide in high yield, providing a versatile intermediate that can undergo condensation reactions with aldehydes, ketones, and other electrophiles to form a wide range of derivatives. rsc.orgchemistryjournal.net

Table 1: Synthesis of Key Derivatives from this compound

Summary of synthetic routes to primary derivatives. Derivative Type General Method Typical Reagents Significance Ester (e.g., Methyl Ester) Fischer Esterification Methanol (CH₃OH), H₂SO₄ (cat.) Intermediate for purification and synthesis of amides/hydrazides. Amide Carboxylic Acid Activation 1. SOCl₂ or (COCl)₂

2. Amine (RNH₂) Directing group for C-H functionalization; biologically active scaffolds. Hydrazide Hydrazinolysis of Ester Hydrazine Hydrate (N₂H₄·H₂O) Precursor for various heterocyclic compounds via condensation.

The functionalization of the pyridine ring is a key strategy for creating analogues with novel properties. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is challenging. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the regioselective introduction of substituents at various positions. thieme-connect.comrsc.org

The nitrogen atom in the pyridine ring can direct ortho-metalation, but the presence of a substituent at the 3-position, such as a carboxylic acid or an amide, allows for more complex and controlled functionalization. rsc.orgnih.gov

C2-Functionalization: The C2 position is electronically activated for nucleophilic attack and can be targeted through various methods. Chelation-assisted C-H activation, where the pyridine nitrogen directs a transition metal catalyst, is a powerful tool for introducing alkyl, aryl, or other groups at the C2 position. rsc.orgacs.orgnih.gov

C4-Functionalization: While direct functionalization at C4 can be challenging, strategies involving the activation of the pyridine ring are effective. For example, the formation of an N-acyl pyridinium (B92312) salt increases the electrophilicity of the ring, promoting nucleophilic addition, often at the C4 position. acs.org Subsequent oxidation re-aromatizes the ring, yielding the C4-substituted product.

C3-Functionalization: Directing groups are often required to override the inherent reactivity of the pyridine ring and achieve functionalization at the C3 position. researchgate.net Recent methodologies involving a dearomatization-rearomatization sequence have shown promise for introducing functional groups at this site. researchgate.net

Table 2: Potential C-H Functionalization Strategies for the Pyridine Core

Overview of regioselective functionalization methods. Position Methodology Example Catalyst/Reagent Potential Functional Group C2 Directed C-H Activation chemistryjournal.net Pd, Rh, or Ir complexes Aryl, Alkyl, Halogen C4 Addition to N-Acyl Pyridinium Salt nih.gov Organometallic reagents (e.g., Grignards) Alkyl, Aryl C6 Directed C-H Activation Transition metal catalysts Aryl, Alkenyl

The introduction of chirality into the this compound framework is essential for applications in asymmetric catalysis and medicinal chemistry. This can be achieved by incorporating chiral auxiliaries, using chiral catalysts, or performing stereoselective reactions. mdpi.com

A prominent strategy involves the coupling of the carboxylic acid with a chiral amine or alcohol, such as an enantiomerically pure amino acid ester. For instance, coupling pyridine-2,6-dicarbonyl dichloride with D-alanyl methyl ester has been used to prepare chiral bis-D-alanyl pyridine methyl esters. nih.gov A similar approach can be applied to this compound to generate chiral amides. These chiral derivatives can serve as ligands in asymmetric synthesis or be studied for their stereospecific biological interactions.

Another advanced approach is the catalytic stereoselective dearomatization of the pyridine ring. mdpi.com This method uses a chiral catalyst to control the addition of a nucleophile to the pyridine, creating chiral dihydropyridine (B1217469) intermediates. These intermediates can then be further manipulated to produce a variety of enantiomerically enriched piperidine (B6355638) or pyridine derivatives. researchgate.netsemanticscholar.org

Cyclization Reactions Involving this compound

The pyridine core and its functional groups can participate in cyclization reactions to construct fused or spirocyclic heterocyclic systems. These reactions significantly increase the molecular complexity and provide access to novel chemical scaffolds.

Intramolecular cyclization reactions utilize two reactive sites within the same molecule to form a new ring. wikipedia.org Derivatives of this compound are well-suited for such transformations.

A notable example is the dearomatizing cyclization of N-nicotinoyl glycine (B1666218) derivatives. acs.org In this strategy, the amide derived from nicotinic acid and a glycine ester can be activated (e.g., by N-acylation of the pyridine ring), prompting the enolate of the glycine moiety to attack the pyridine ring intramolecularly. This cyclization can be highly diastereoselective when a chiral auxiliary is used, leading to the formation of azabicyclic lactams. acs.org This methodology could be applied to an amide derivative of this compound to generate novel, complex heterocyclic structures.

Other potential intramolecular cyclization pathways include:

Pictet-Spengler Reaction: Conversion of the carboxylic acid to an aminoethyl group at the C4 position could enable a Pictet-Spengler reaction with an aldehyde to form a tetrahydro-β-carboline-like fused system.

N-Acyliminium Ion Cyclization: Generation of an N-acyliminium ion from a suitable derivative could lead to cyclization onto an appended nucleophilic group, forming fused ring systems like pyrroloisoquinolinones. researchgate.net

The aromaticity of the pyridine ring generally makes it an unreactive participant in standard intermolecular cycloaddition reactions like the Diels-Alder reaction. acsgcipr.org However, its reactivity can be unlocked through several strategies, enabling its use in the construction of complex polycyclic frameworks.

Transition Metal-Mediated [4+2] Cycloadditions: The pyridine ring can be induced to act as a diene in a Diels-Alder reaction when complexed to a π-basic transition metal, such as tungsten. This complexation disrupts the aromaticity, allowing the pyridine to react with electron-deficient alkenes to form isoquinuclidine (2-azabicyclo[2.2.2]octane) cores under mild conditions. nih.gov

Inverse-Electron-Demand Aza-Diels-Alder Reactions: While the pyridine ring itself is not a typical diene, new pyridine rings can be formed through cycloaddition reactions. The inverse-electron-demand aza-Diels-Alder reaction, often between a 1,2,4-triazine (B1199460) and an alkyne or enamine, is a powerful method for synthesizing highly substituted pyridines. nih.govrsc.orgwhiterose.ac.uk

Metal-Catalyzed [2+2+2] Cycloadditions: A highly convergent and versatile method for constructing pyridine rings is the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile. acs.orgrsc.org While this builds the ring rather than using a pre-existing one, it is a key strategy in pyridine synthesis. Iron and cobalt complexes are commonly used to catalyze this transformation. researchgate.net By designing a nitrile-containing substrate derived from this compound, this method could be used to synthesize complex bi- and terpyridine systems.

Table 3: Compound Names Mentioned in the Article

Compound Name This compound Sulfuric acid Thionyl chloride Oxalyl chloride Hydrazine hydrate D-alanyl methyl ester Pyridine-2,6-dicarbonyl dichloride N-nicotinoyl glycine

Exploration of Novel Polycyclic and Spirocyclic Scaffolds

The rigid three-dimensional structures of polycyclic and spirocyclic compounds are of significant interest in drug discovery due to their potential for high binding affinity and selectivity to biological targets. While the direct synthesis of such complex scaffolds from this compound is not extensively documented in publicly available literature, established synthetic strategies for creating polycyclic pyridines can be theoretically applied. For instance, intramolecular cyclization reactions, Diels-Alder reactions, and transition-metal-catalyzed cross-coupling reactions are common methods for building fused ring systems onto a pyridine core.

The methoxymethyl substituent at the 5-position and the carboxylic acid at the 3-position of the pyridine ring offer reactive handles for elaboration into more complex structures. The carboxylic acid can be converted to various functional groups, such as amides, esters, or ketones, which can then participate in ring-forming reactions. The methoxymethyl group, while relatively stable, could potentially be modified to introduce other functionalities that facilitate cyclization.

Spirocyclic scaffolds, which contain two rings sharing a single atom, offer unique conformational constraints. The synthesis of spirocycles often involves intramolecular reactions where a side chain attached to a pre-existing ring attacks another position on the same ring. For this compound, one could envision derivatizing the carboxylic acid into a more complex substituent containing a nucleophilic or electrophilic center, which could then react with a suitably activated position on the pyridine ring or a neighboring substituent to form a spirocyclic system. However, specific examples of such transformations with this particular starting material remain a subject for future research.

Bioconjugation Strategies and Chemical Probe Development

The development of chemical probes is crucial for understanding the roles of biomolecules in their native environments. This compound serves as a potential scaffold for the synthesis of such probes, owing to its functional groups that allow for conjugation to biomolecules and the incorporation of reporter tags.

Linker Methodologies for Macromolecular Conjugation

Bioconjugation involves the covalent attachment of a molecule of interest to a biomolecule, such as a protein or nucleic acid. This process typically requires a linker, a chemical entity that connects the two components. The carboxylic acid group of this compound is a prime site for the attachment of such linkers.

A common strategy involves the activation of the carboxylic acid, for example, using carbodiimide (B86325) chemistry to form an active ester, which can then react with primary amines (e.g., the side chain of lysine (B10760008) residues) on a protein to form a stable amide bond. Various linkers with different lengths, flexibilities, and functionalities can be introduced at this stage. These can include polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties, or cleavable linkers that release a payload under specific physiological conditions. While general bioconjugation techniques are well-established, their specific application to this compound is not yet widely reported.

Table 1: Potential Linker Attachment Strategies for this compound

| Reactive Group on Compound | Linker Functional Group | Resulting Bond | Target on Biomolecule |

|---|---|---|---|

| Carboxylic Acid | Amine | Amide | Lysine, N-terminus |

| Carboxylic Acid | Hydrazine | Hydrazone | Aldehyde/Ketone (after modification) |

Synthesis of Fluorescent or Isotopic Probes for Chemical Biology Tools

The creation of fluorescent or isotopically labeled probes from this compound would enable its use in a variety of chemical biology applications, including cellular imaging and metabolic studies.

Fluorescent Probes: A fluorescent probe can be synthesized by conjugating a fluorophore to the this compound scaffold. This is typically achieved by forming an amide bond between the carboxylic acid of the pyridine derivative and an amine-functionalized fluorophore. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths.

Isotopic Probes: Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecular structure. For this compound, this could be achieved through de novo synthesis using isotopically labeled starting materials. The resulting labeled compound can be used in metabolic studies to trace the fate of the molecule in biological systems using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. While the metabolism of the parent compound, nicotinic acid, has been studied using isotopic labeling, specific studies involving the 5-(methoxymethyl) derivative are not readily found in the literature. nih.gov

Table 2: Examples of Potential Fluorescent and Isotopic Labeling

| Probe Type | Label | Attachment Site | Potential Application |

|---|---|---|---|

| Fluorescent | Fluorescein-amine | Carboxylic acid | Cellular imaging |

| Fluorescent | Rhodamine-amine | Carboxylic acid | In vivo imaging |

| Isotopic | ¹³C | Pyridine ring, methoxy (B1213986) group | Metabolic tracing |

Applications As a Versatile Building Block in Complex Organic Synthesis

Precursor in Agrochemical Synthesis: A Case Study on Imidazolinone Herbicides

The pyridine (B92270) carboxylic acid framework is a core component of numerous modern herbicides. vt.eduvt.edu The imidazolinone class of herbicides, in particular, relies heavily on precursors derived from 5-(methoxymethyl)pyridine-3-carboxylic acid. nih.gov These herbicides are valued for their high efficacy and selectivity, functioning as inhibitors of the enzyme acetolactate synthase (ALS), which is crucial for protein synthesis and cell growth in susceptible plants. nih.govgoogle.com A prominent example of this class is Imazamox, a broad-spectrum herbicide used for post-emergence weed control in various crops. nih.govgenfarm.com.au

Detailed Reaction Mechanisms for Imazamox Synthesis

The industrial synthesis of Imazamox provides a clear example of the utility of this compound derivatives. The key transformation involves the construction of the imidazolinone ring onto the pyridine backbone.

A common synthetic route begins with the dimethyl ester of 5-methoxymethyl-2,3-pyridinedicarboxylic acid. This precursor undergoes a condensation reaction with (±)-2-amino-2,3-dimethylbutyramide. google.com The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide or potassium tert-butoxide, in an inert solvent like toluene (B28343) or xylene under heated conditions. google.comwipo.int

The mechanism proceeds through the formation of an initial amide bond, followed by an intramolecular cyclization to form the five-membered imidazolinone ring. This cyclization is driven by the nucleophilic attack of the second nitrogen atom of the amino-amide onto the adjacent ester carbonyl group on the pyridine ring. The resulting intermediate salt is then dissolved in water, and the organic solvent is separated. google.com Finally, acidification with a mineral acid, such as hydrochloric or sulfuric acid, protonates the salt, leading to the precipitation of the final Imazamox product. google.comwipo.int

Table 1: Key Components in Imazamox Synthesis

| Component | Role | Example |

| Pyridine Precursor | Provides the core heterocyclic scaffold | 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester |

| Amide Reagent | Forms the imidazolinone ring | (±)-2-amino-2,3-dimethylbutyramide |

| Base | Promotes the condensation and cyclization | Sodium tert-butoxide or Potassium tert-butoxide |

| Solvent | Provides the reaction medium | Toluene or Xylene |

| Acid | Precipitates the final product from its salt | Hydrochloric acid or Sulfuric acid |

Process Improvements and Stereochemical Control in Large-Scale Synthesis

For industrial-scale synthesis, efficiency, cost-effectiveness, and environmental impact are critical. google.com Research has focused on optimizing the production of Imazamox and related herbicides. Process improvements include refining the synthesis of the 5-methoxymethyl-2,3-pyridinedicarboxylic acid precursor itself and enhancing the efficiency of the final condensation-cyclization step. google.com

Key areas of improvement involve:

Solvent and Reagent Optimization: Developing methods that avoid certain hazardous solvents or reagents to improve the ecological profile of the synthesis. google.com

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst systems to maximize yield and reduce reaction times. For instance, improved methods for the methoxylation of precursor molecules have been developed using methanol (B129727)/water systems under pressure. google.com

Purification Techniques: Streamlining the isolation of the final product, such as removing moisture via azeotropic distillation before the reaction and purifying the intermediate salt with activated carbon to ensure a high-purity final product. google.comwipo.int

Stereochemistry is another crucial aspect. Imazamox has a chiral center and is often produced and sold as a racemic mixture, denoted as (±)-Imazamox. google.comsielc.com However, it is well-established that different enantiomers of a chiral molecule can exhibit different biological activities. To this end, methods for producing specific, optically active forms of Imazamox have been developed. This is typically achieved by using a stereochemically pure starting material, such as (R)-2-amino-2,3-dimethylbutyramide, which leads to the formation of (R)-Imazamox. google.comnih.gov This level of stereochemical control allows for the production of more potent and selective herbicidal formulations.

Exploration of Related Herbicidal Scaffold Derivations

The this compound scaffold is not limited to the synthesis of Imazamox. Its structural features make it an excellent starting point for the discovery of new agrochemicals. google.com By modifying the substituents on the pyridine ring or altering the heterocyclic system attached to it, chemists can generate extensive libraries of new compounds to screen for herbicidal activity. acs.org

This strategy of "scaffold hopping" and derivatization is a cornerstone of modern herbicide development. For example, research has explored the synthesis of various 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, which use a halogenated pyridine as a key building block. acs.org These studies investigate the structure-activity relationship (SAR), revealing how different functional groups on the pyridine ring, such as a trifluoromethyl group, can be essential for potent herbicidal activity. acs.org This ongoing exploration demonstrates the enduring value of the pyridine carboxylic acid core in the quest for novel and more effective weed management solutions. vt.eduresearchgate.net

Role in the Construction of Diverse Heterocyclic Scaffolds

The utility of this compound and related structures extends far beyond agrochemicals into the broader field of heterocyclic chemistry. Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, natural products, and functional materials. The pyridine ring serves as a robust and versatile building block for the synthesis of more complex, often polycyclic, systems. nih.govresearchgate.net

Utility in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a single product. These reactions are prized for their atom economy, reduction in waste, and ability to rapidly generate molecular complexity.

Pyridine-based aldehydes, amines, and carboxylic acids are excellent candidates for MCRs designed to assemble diverse heterocyclic scaffolds. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful tool for synthesizing imidazo[1,2-a]pyridines, a class of heterocycles with significant biological activity. mdpi.com In such a reaction, a 2-aminopyridine, an aldehyde, and an isocyanide are combined to construct the fused heterocyclic system in a single step. mdpi.com By incorporating functionalized pyridine derivatives into MCRs, chemists can access a wide array of novel structures with potential applications in drug discovery and materials science.

Synthesis of Substituted Nitrogen Heterocycles Beyond Agrochemicals

The pyridine nucleus can be chemically transformed to create entirely different heterocyclic systems. One innovative approach involves the ring-opening of activated pyridinium (B92312) salts. By tethering a nucleophile to the pyridine ring, a subsequent cyclization can induce the opening of the pyridine ring itself, leading to the formation of new, non-pyridine heterocycles. organic-chemistry.org This strategy has been successfully applied to the synthesis of substituted indoles and other valuable nitrogen heterocycles.

Furthermore, the functional groups on the this compound scaffold can be manipulated to serve as handles for further synthetic transformations. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the pyridine nitrogen provides a site for quaternization or N-oxide formation. These modifications open up new reaction pathways, allowing the pyridine core to be integrated into a vast range of complex molecular architectures for diverse chemical and biological applications. mdpi.comresearchgate.net

Integration into Natural Product Total Synthesis

The structural motif of a substituted pyridine-3-carboxylic acid is a recurring feature in a variety of natural products, particularly alkaloids. While direct examples of the integration of this compound are not readily found, its potential as a building block can be inferred. The carboxylic acid group provides a handle for various chemical transformations, such as amidation to form peptide-like bonds or reduction to an alcohol. The pyridine ring itself can participate in a range of C-C bond-forming reactions, and the nitrogen atom can be quaternized or oxidized.

The methoxymethyl group at the 5-position offers a stable ether linkage that can be carried through multi-step syntheses. In the context of a total synthesis, this compound could serve as a key fragment for constructing more complex heterocyclic systems. For instance, the carboxylic acid could be converted to a Weinreb amide to facilitate controlled addition of carbon nucleophiles, or it could be used in esterification reactions to link to other fragments of a target molecule.

Application in Material Science Precursor Development

The bifunctional nature of this compound, possessing both a carboxylic acid and a pyridine nitrogen, makes it a candidate for the development of advanced materials.

Components for Polymer Chemistry and Oligomer Synthesis

In polymer chemistry, monomers containing carboxylic acid and pyridine functionalities can be utilized in the synthesis of condensation polymers. The carboxylic acid can react with diols or diamines to form polyesters or polyamides, respectively. The pyridine ring, with its nitrogen atom, can introduce specific properties into the polymer backbone, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

The methoxymethyl substituent could influence the polymer's physical properties, for example, by affecting its crystallinity or glass transition temperature. While specific polymers derived from this compound are not documented, its structure is amenable to polymerization reactions.

| Potential Polymer Type | Reactant | Resulting Linkage |

| Polyester | Diol | Ester |

| Polyamide | Diamine | Amide |

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Complexes

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The combination of a carboxylic acid and a pyridine nitrogen in this compound makes it a suitable candidate for a multitopic ligand. The carboxylate group can coordinate to metal centers, while the pyridine nitrogen provides an additional coordination site.

The geometry and connectivity of the resulting MOF would be influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. The methoxymethyl group could project into the pores of the MOF, influencing its sorption properties and guest selectivity. Although no specific MOFs incorporating this exact ligand are reported, the broader class of pyridinecarboxylic acids is widely used in MOF synthesis.

Computational and Theoretical Investigations of 5 Methoxymethyl Pyridine 3 Carboxylic Acid

Structure-Reactivity Relationship Predictions

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights into their reactivity and the potential outcomes of chemical syntheses. For 5-(Methoxymethyl)pyridine-3-carboxylic acid, theoretical investigations can forecast its chemical properties and reactivity patterns, guiding laboratory efforts toward efficient synthetic routes and novel applications. These predictive studies are grounded in the fundamental principles of physical organic chemistry and quantum mechanics.

Quantitative Structure-Property Relationship (QSPR) Studies for Synthetic Predictability

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. In the context of synthesis, QSPR can be employed to predict outcomes such as reaction yields, reaction rates, or the optimal conditions for a given transformation. This approach is particularly valuable for predicting the synthetic accessibility of a target molecule like this compound.

A QSPR study begins with the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electron distribution in the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are derived from the 2D representation of the molecule, describing atomic connectivity and branching.

Thermodynamic Descriptors: These include properties like heat of formation and strain energy, which relate to the molecule's stability.

Once calculated for a set of related pyridine (B92270) derivatives with known synthetic outcomes, these descriptors are used to build a mathematical model. This model can then be used to predict the synthetic feasibility for new compounds like this compound. For instance, a QSPR model could predict the yield of a key reaction step based on the electronic and steric profile of the specific precursors involved.

The following table illustrates a hypothetical set of descriptors that would be calculated for this compound and related compounds to build such a model.

| Compound Name | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| This compound | 181.17 | 0.85 | -7.2 | -1.5 | 3.1 |

| Pyridine-3-carboxylic acid (Nicotinic acid) | 123.11 | 0.37 | -7.5 | -1.3 | 2.8 |

| Methyl nicotinate (B505614) | 137.14 | 0.75 | -7.4 | -1.4 | 2.5 |

| Pyridine-3,5-dicarboxylic acid | 167.12 | -0.10 | -7.9 | -1.1 | 3.5 |

Note: The data in this table is illustrative and represents typical values calculated for QSPR studies. It is intended to demonstrate the type of data used in these models.

By correlating such descriptors with experimental data from a library of reactions, a predictive model can be generated to estimate the success of a planned synthetic route, thereby saving time and resources in the laboratory.

Prediction of Novel Reactivity Patterns and Selectivities

Beyond predicting the outcomes of known reactions, computational methods can forecast new and potentially useful reactivity patterns. For this compound, techniques like Density Functional Theory (DFT) are used to map out the molecule's electronic landscape and predict how it will interact with various reagents.

Key aspects of reactivity prediction include:

Electrostatic Potential (ESP) Mapping: An ESP map shows the distribution of charge on the molecule's surface. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to attack by electrophiles, while regions with positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the nitrogen atom's lone pair would be a site of strong negative potential, indicating its basicity and nucleophilicity. The hydrogen of the carboxylic acid would be a site of high positive potential.

Frontier Molecular Orbital (FMO) Analysis: The HOMO and LUMO are central to chemical reactivity. The HOMO is the location of the most reactive electrons, predicting the site of electrophilic attack. The LUMO represents the most accessible empty orbital, predicting the site of nucleophilic attack. Analysis of the shape and energy of these orbitals can predict the regioselectivity of reactions.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for electrophilic, nucleophilic, and radical attacks, allowing for a precise ranking of the most reactive positions within the molecule.

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at positions 2, 4, and 6. However, its reactivity towards electrophilic substitution is low and typically requires harsh conditions. uoanbar.edu.iqimperial.ac.uk The substituents on this compound modify this inherent reactivity. The carboxylic acid at position 3 is a strong electron-withdrawing group, further deactivating the ring towards electrophiles. The methoxymethyl group at position 5 is a weakly activating group.

Based on these principles, a predicted reactivity profile can be constructed.

| Position on Ring | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Notes |

| N1 (Nitrogen) | High | Low | Primary site for protonation and alkylation due to the lone pair. |

| C2 | Low | High | Activated for nucleophilic attack by the ring nitrogen. |

| C4 | Low | Medium | Also activated for nucleophilic attack, but generally less so than C2/C6. |

| C6 | Low | High | Activated for nucleophilic attack by the ring nitrogen. |

Computational modeling can also predict the outcomes of reactions where multiple products are possible. By calculating the energy barriers for the transition states leading to each potential product, chemists can predict which isomer will be favored. This is crucial for designing selective syntheses and discovering novel transformations that might not be obvious from simple chemical intuition alone. For example, such models could predict the regioselectivity of a challenging metal-catalyzed C-H activation reaction on the pyridine ring.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to one another in the molecular structure. For 5-(methoxymethyl)pyridine-3-carboxylic acid, COSY would confirm the coupling between the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom in the pyridine ring and the methoxymethyl group based on the signals of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is crucial for determining stereochemistry and conformation.

A theoretical table of expected NMR correlations for this compound is presented below.

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations |

| Pyridine H2 | Pyridine H4, Pyridine H6 | C3 (Carboxyl), C4, C6 |

| Pyridine H4 | Pyridine H2, Pyridine H6 | C2, C3 (Carboxyl), C5, C6 |

| Pyridine H6 | Pyridine H2, Pyridine H4 | C2, C4, C5 |

| Methylene (B1212753) (-CH₂-) | Methoxy (B1213986) (-OCH₃) | C5 (Pyridine), Methoxy Carbon |

| Methoxy (-OCH₃) | Methylene (-CH₂-) | Methylene Carbon |

Solid-State NMR for Polymorphic and Crystalline Form Analysis

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) provides information about its structure in the solid phase. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. An ssNMR analysis of this compound would be necessary to characterize its solid form(s) and to study the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the crystalline lattice.

Mass Spectrometry for Mechanistic Pathway Intermediates and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₉NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the methoxy group, the entire methoxymethyl group, or the carboxylic acid group, helping to confirm the connectivity of the molecule.

A table of potential fragments that could be observed in an MS/MS experiment is shown below.

| Precursor Ion (M+H)⁺ | Potential Fragmentation Pathway | Resulting Fragment |

| C₈H₁₀NO₃⁺ | Loss of H₂O | C₈H₈NO₂⁺ |

| C₈H₁₀NO₃⁺ | Loss of CH₃OH | C₇H₆NO₂⁺ |

| C₈H₁₀NO₃⁺ | Loss of CO₂ | C₇H₁₀NO⁺ |

| C₈H₁₀NO₃⁺ | Loss of CH₂O | C₇H₈NO₃⁺ |

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of the parent carboxylic acid can be challenging, forming a salt or ester derivative can facilitate crystallization. A successful crystal structure analysis of a derivative of this compound would provide precise bond lengths, bond angles, and details of intermolecular interactions, confirming its absolute structure.

Single-Crystal X-ray Diffraction of Synthesized Analogues and Intermediates

For instance, studies on related pyridine carboxylic acid derivatives offer a glimpse into the expected structural motifs. For example, four novel derivatives of a thiazolo-pyridine dicarboxylic acid were synthesized and their crystal structures were determined by single-crystal X-ray diffraction. nih.gov Two of these compounds, 2(C9H7NO5S)H2O and (C9H7NO5S)C5H9NO, crystallize in the monoclinic space groups P21 and P21/c, respectively. The other two, (C9H7NO5S)Na(PO2H2) and (C9H5NO5S)(NH4)2(H2O), crystallize in the triclinic space group P1̅. nih.gov These analyses reveal the presence of weak and moderate hydrogen bonds that dictate the supramolecular architecture.

The crystallographic data obtained from such studies are crucial for understanding structure-property relationships. Key parameters derived from SCXRD analysis include the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is fundamental for computational modeling and for predicting the behavior of the material in different environments.

Below is a representative table of crystallographic data for analogues of pyridine carboxylic acids, illustrating the type of information obtained from SCXRD studies.

Interactive Data Table: Representative Crystallographic Data for Pyridine Carboxylic Acid Analogues

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₉N₃O₂ | Orthorhombic | Pna2₁ | - | - | - | - | nih.gov |

| (ox)₀.₅(2-CNpy) | C₁₄H₁₀N₄O₄ | Monoclinic | P2₁/c | - | - | - | - | mdpi.com |

| (adp)(4-CNpy)₂ | C₁₈H₁₈N₄O₄ | Triclinic | P1̅ | - | - | - | - | mdpi.com |

| (tp)(4-CNpy)₂ | C₂₀H₁₄N₄O₄ | Triclinic | P1̅ | - | - | - | - | mdpi.com |

| (adp)(3-CNpy)₂ | C₁₈H₁₈N₄O₄ | Triclinic | P1̅ | - | - | - | - | mdpi.com |

| Nicotinamide-Oxalic Acid (Form I) | - | - | - | - | - | - | - | frontiersin.org |

| Nicotinamide-Tetradecanoic Acid Cocrystal | - | Triclinic | P1̅ | - | - | - | - | acs.org |

Note: Specific unit cell parameters (a, b, c, β) are often detailed within the cited literature.

Co-crystal and Salt Form Structural Analysis for Solid-State Properties

The solid-state properties of a pharmaceutical compound, such as solubility, stability, and bioavailability, can be significantly modified through the formation of co-crystals and salts. This area of crystal engineering is of paramount importance in drug development.

Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. rsc.orgSalts , on the other hand, are formed by the transfer of a proton from an acidic to a basic site, resulting in ionic interactions. The distinction between a co-crystal and a salt can sometimes be subtle and is often determined by the pKa difference (ΔpKa) between the constituent molecules. rsc.orgresearchgate.net A general rule of thumb suggests that a ΔpKa of less than 0 indicates a co-crystal, while a ΔpKa greater than 3 suggests a salt. The intermediate range can result in either form. rsc.org

In the context of this compound, the carboxylic acid group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This makes the molecule an excellent candidate for forming co-crystals with a variety of "co-formers" such as other carboxylic acids, amides, or alcohols. For instance, nicotinamide (B372718), a related pyridine derivative, has been extensively studied in co-crystal formation to enhance the properties of active pharmaceutical ingredients. rsc.orgresearchgate.net

Structural analysis of these multi-component systems, again primarily by SCXRD, reveals the specific intermolecular interactions and supramolecular synthons that are formed. The carboxylic acid-pyridine supramolecular synthon is a particularly robust and well-studied interaction. mdpi.comacs.org The formation of these synthons can lead to altered crystal packing and, consequently, different physical properties. For example, a simvastatin-nicotinamide co-crystal demonstrated improved solubility and intrinsic dissolution compared to pure simvastatin. researchgate.net

Similarly, salt formation by protonation of the pyridine nitrogen can dramatically increase aqueous solubility. The interaction of pyridine carboxylic acids with squaric acid has been shown to produce both salt-cocrystal continuums and ionic complexes, highlighting the versatility of these systems. rsc.orgbohrium.com

The table below summarizes findings from the structural analysis of co-crystals and salts involving pyridine carboxylic acid derivatives, demonstrating the impact on their solid-state properties.

Interactive Data Table: Structural Analysis of Pyridine Carboxylic Acid Co-crystals and Salts

| System | Components | Interaction Type | Key Structural Features | Impact on Properties | Ref. |

| Dicarboxylic Acid-Pyridine Derivatives | Dicarboxylic acids, Cyanopyridines | Co-crystal | Carboxylic acid-pyridine supramolecular synthon, nitrile-nitrile interactions | Potential for enhanced physicochemical properties | mdpi.com |

| Pyridine Carboxylic Acid-Squaric Acid | Pyridine carboxylic acids, Squaric acid | Salt/Co-crystal | Hydrogen-bonded ion pairs, zwitterions | High thermal stability | rsc.orgbohrium.com |

| Nicotinamide-Oxalic Acid | Nicotinamide, Oxalic acid | Salt | Strong intermolecular hydrogen bonding | Formation of a stable crystalline salt | frontiersin.org |

| Simvastatin-Nicotinamide | Simvastatin, Nicotinamide | Co-crystal | Hydrogen bonding | Improved solubility and intrinsic dissolution | researchgate.net |

| Thiazolo-Pyridine Dicarboxylic Acid Derivatives | TPDCA, Water/NMP/Na(PO₂H₂)/Ammonia | Hydrate (B1144303)/Solvate/Salt | Weak and moderate hydrogen bonds | Significant antibacterial activity | nih.gov |

Future Directions and Emerging Research Avenues for 5 Methoxymethyl Pyridine 3 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

Future research is geared towards developing synthetic pathways that are not only higher-yielding but also align with the principles of green chemistry. Key areas of exploration include: